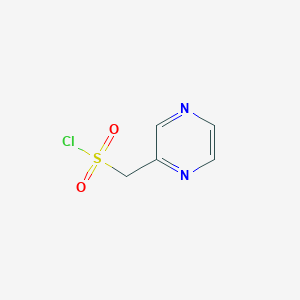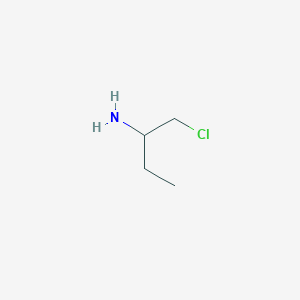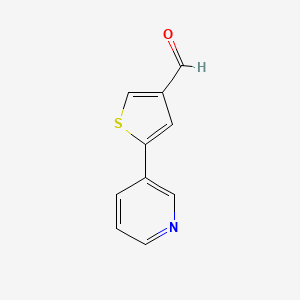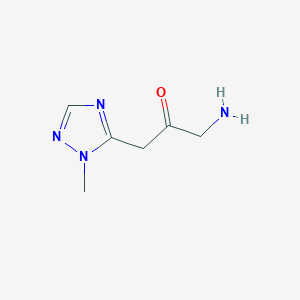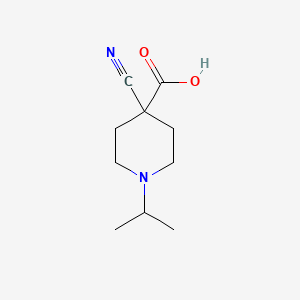
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a benzoxazine and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide typically involves the formation of the benzoxazine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate to form the benzoxazine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mécanisme D'action
The mechanism of action of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxamide group.
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide: Another related compound with different substituents on the benzoxazine ring.
Uniqueness
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of benzoxazine and thiophene rings, which confer distinct chemical and biological properties. Its carboxamide group also provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10/h1-4,7,15H,5-6H2,(H2,14,16) |
Clé InChI |
GRBCRIRUYKIFPU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)

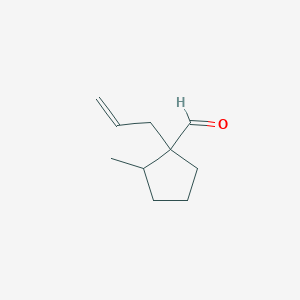
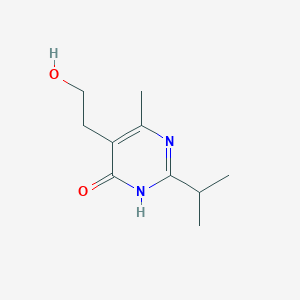
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
